molecular formula C12H17NO3 B14931742 3,5-dimethoxy-N-propylbenzamide

3,5-dimethoxy-N-propylbenzamide

Cat. No.: B14931742
M. Wt: 223.27 g/mol
InChI Key: UPMKYKHVFQTXJY-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-propylbenzamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of two methoxy groups attached to a benzene ring and a propyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and propylamine.

    Amidation Reaction: The carboxylic acid group of 3,5-dimethoxybenzoic acid reacts with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure efficient mixing and reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxy-N-propylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-propylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-propylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-N-propylbenzamide: Similar structure but with methoxy groups at different positions.

    3,5-Dimethoxybenzamide: Lacks the propyl group.

    N-Propylbenzamide: Lacks the methoxy groups.

Uniqueness

3,5-dimethoxy-N-propylbenzamide is unique due to the specific positioning of its methoxy groups and the presence of a propyl group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3,5-dimethoxy-N-propylbenzamide

InChI

InChI=1S/C12H17NO3/c1-4-5-13-12(14)9-6-10(15-2)8-11(7-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

UPMKYKHVFQTXJY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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